Sibutramine

Stereoselective Pharmacology Enantiomer Comparison Anorectic Activity

Sibutramine is a centrally-acting SNRI prodrug whose anorectic and thermogenic efficacy depends on stereoselective metabolites M1 (desmethyl-) and M2 (di-desmethyl-). The (R)-enantiomer delivers substantially greater anorectic potency than the (S)-enantiomer or racemate, a pharmacological distinction that makes compound-specific reference standards indispensable. Purchase as ≥98% (HPLC) certified reference material for HPLC/GC-MS/LC-MS/MS method development, chiral discrimination studies, CYP2B6 metabolism assays, or regulatory compliance testing of adulterated nutraceuticals. DO NOT substitute with other SNRIs; only Sibutramine provides the M2-mediated thermogenic component essential for comparative obesity pharmacotherapy research.

Molecular Formula C17H26ClN
Molecular Weight 279.8 g/mol
CAS No. 106650-56-0
Cat. No. B127822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibutramine
CAS106650-56-0
Synonyms(R)-DDMS
BTS 54 524
BTS 54524
BTS-54524
di-desmethylsibutramine
didesmethylsibutramine
Meridia
mono-desmethylsibutramine
N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl
Reductil
sibutramine
sibutramine hydrochloride
Molecular FormulaC17H26ClN
Molecular Weight279.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C
InChIInChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3
InChIKeyUNAANXDKBXWMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.40e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sibutramine (CAS 106650-56-0) Product Overview for Research and Industrial Procurement


Sibutramine is a centrally-acting serotonin and noradrenaline reuptake inhibitor (SNRI) originally developed as an anorectic agent for weight management [1]. The compound exhibits weak direct monoamine reuptake inhibition but serves as a prodrug; its pharmacologically active metabolites (M1 and M2) are potent inhibitors of norepinephrine, serotonin, and dopamine reuptake in vitro [2]. Sibutramine demonstrates a dual mechanism involving both appetite suppression and increased energy expenditure via thermogenesis, differentiating it from pure appetite suppressants [3]. As a reference standard, sibutramine hydrochloride monohydrate is typically supplied at ≥99% purity (HPLC) and is used in analytical method development, pharmacokinetic studies, and quality control applications .

Why Generic Sibutramine Substitution is Not Straightforward for Research Applications


Sibutramine cannot be simply interchanged with other monoamine reuptake inhibitors or anorectic agents due to its unique prodrug-metabolite pharmacology and stereoselective effects. The parent compound is a weak inhibitor in vitro (IC50 values >1 μM for monoamine transporters), but its chiral metabolites M1 and M2 exhibit potent, stereoselective inhibition with distinct transporter selectivity profiles [1]. Importantly, the (R)-enantiomer of sibutramine demonstrates significantly greater anorexic efficacy than the (S)-enantiomer or the racemic mixture, a difference not observed with many other reuptake inhibitors [2]. Furthermore, the compound's thermogenic effects—mediated primarily by M2—are not shared by all SNRIs; for instance, bupropion lacks comparable hypophagic activity [3]. These pharmacological nuances necessitate precise analytical reference standards and compound-specific experimental design that generic substitution cannot fulfill.

Quantitative Differentiation of Sibutramine Against Key Comparators


Enantioselective Anorexic Efficacy: (R)-Sibutramine vs. (S)-Sibutramine and Racemate

Sibutramine exhibits enantioselective pharmacology. In a direct head-to-head comparison in rats, the (R)-enantiomer of sibutramine demonstrated significantly greater anorexic activity than both the (S)-enantiomer and the racemic (RS)-mixture [1]. This stereoselective difference is critical for studies investigating chiral pharmacology or developing enantiopure formulations, as the racemic product contains approximately 50% of a less active enantiomer.

Stereoselective Pharmacology Enantiomer Comparison Anorectic Activity

Metabolite Potency Comparison: M2 vs. M1 and Parent Compound

Sibutramine's active metabolites (M1 and M2) are substantially more potent than the parent compound [1]. Direct comparative IC50 data in rat cortical synaptosomes demonstrate that metabolite M2 (BTS 54 505) inhibits norepinephrine uptake with an IC50 of 0.066 µM, serotonin uptake with an IC50 of 5.1 µM, and dopamine uptake with an IC50 of 0.61 µM . In contrast, the parent compound sibutramine is a weak inhibitor with IC50 values >1 µM for these transporters [2]. Additionally, M2 stimulates lipolysis in isolated human adipocytes by 245 ± 16% (p<0.05), whereas neither sibutramine nor M1 exhibit any lipolytic activity [3].

Prodrug Activation Monoamine Transporter IC50 Comparison

Weight Loss Efficacy: Sibutramine vs. Orlistat and Rimonabant

Meta-analyses of randomized controlled trials provide cross-study comparable data on weight loss efficacy. Compared to placebo at ≥12 months, sibutramine reduced body weight by a mean of 4.2 kg (95% CI 3.6 to 4.7 kg), while orlistat reduced weight by 2.9 kg (95% CI 2.5 to 3.2 kg), and rimonabant reduced weight by 4.7 kg (95% CI 4.1 to 5.3 kg) [1]. In a direct comparison of RCTs, the weighted mean difference in weight loss between sibutramine and orlistat was 2.2 kg (95% CI 0.5–3.9) in favor of sibutramine [2].

Clinical Efficacy Meta-Analysis Weight Loss Comparison

Cardiovascular Risk Profile: Sibutramine vs. Placebo

Sibutramine carries a quantifiable cardiovascular risk that differentiates it from many other weight-loss agents. Preliminary data from a large safety study (SCOUT) showed cardiovascular events were reported in 11.4% of patients using sibutramine compared to 10.0% of patients using placebo, indicating an absolute risk increase of 1.4 percentage points [1]. This elevated risk—including myocardial infarction, stroke, and hypertension—led to the withdrawal of sibutramine from the US and EU markets in 2010 [2]. This safety profile is a critical consideration for researchers evaluating historical data or conducting comparative safety analyses.

Safety Pharmacology Cardiovascular Adverse Events Regulatory Withdrawal

Analytical Reference Standard Purity Specification

For analytical and research applications, sibutramine hydrochloride is available as a high-purity reference standard with certified purity ≥99% by HPLC . This purity specification is essential for quantitative analysis, method validation, and calibration standards. In contrast, lower-purity grades or illicitly-sourced material may contain significant impurities or adulterants, compromising analytical accuracy and experimental reproducibility.

Reference Material Quality Control HPLC Purity

Recommended Application Scenarios for Sibutramine (CAS 106650-56-0) Based on Evidence


Chiral Pharmacology and Enantioselective Studies

Researchers investigating stereoselective drug effects should use (R)-sibutramine rather than the racemate, given its significantly greater anorexic efficacy over the (S)-enantiomer [1]. This scenario applies to studies on chiral discrimination, enantiomer-specific receptor interactions, or development of enantiopure formulations.

Prodrug Activation and Metabolic Pharmacology

Investigators studying prodrug activation, cytochrome P450 metabolism (particularly CYP2B6), or tissue-specific drug effects should utilize sibutramine alongside its metabolites M1 and M2. M2 is the primary mediator of thermogenesis and lipolysis, while the parent compound is pharmacologically weak [1]. This is critical for in vitro assays requiring metabolic competence or studies on inter-individual variability in drug response.

Analytical Method Development and Forensic Toxicology

Due to the continued illicit presence of sibutramine in adulterated weight-loss supplements, certified reference standards (≥99% purity) are essential for developing and validating HPLC, GC-MS, and LC-MS/MS methods for detection and quantification [1]. Applications include regulatory compliance testing, forensic analysis of seized products, and quality control of herbal/nutraceutical products.

Comparative Effectiveness Research and Meta-Analysis

Sibutramine serves as a historical benchmark in comparative effectiveness research for weight-loss pharmacotherapy. The meta-analytic data demonstrating a 4.2 kg mean weight loss vs. placebo (≥12 months) and a 2.2 kg advantage over orlistat [1] provide a quantitative reference point for evaluating newer agents like GLP-1 receptor agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sibutramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.